molecular formula C27H29NO10.HCl<br>C27H30ClNO10 B10754227 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride CAS No. 76793-43-6

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Cat. No.: B10754227
CAS No.: 76793-43-6
M. Wt: 564.0 g/mol
InChI Key: GUGHGUXZJWAIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride is a hydrochloride salt form of a complex anthracycline derivative. Its IUPAC name reflects its tetracyclic quinone core, substituted with acetyl, amino sugar (oxan-2-yl), and hydroxyl/methoxy groups. Key identifiers include:

  • Molecular Formula: C₂₇H₃₀ClNO₁₁ (based on PubChem CID 443939) .
  • Molecular Weight: ~580.0 g/mol (calculated from formula).
  • CAS Registry Number: 25316-40-9 (as doxorubicin hydrochloride) .
  • Proprietary Name: Known clinically as doxorubicin hydrochloride (brand name Cerubidin®), it is a potent chemotherapeutic agent used against leukemias, lymphomas, and solid tumors .

The compound’s mechanism involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), leading to apoptosis .

Properties

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGHGUXZJWAIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10.HCl, C27H30ClNO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10981290
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10981290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug.
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

23541-50-6, 67463-64-3, 72402-72-3, 70629-85-5, 76793-43-6, 63950-07-2
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NSC312627
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC309694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC302648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC275272
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC249334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10981290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Daunorubicin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

370 to 374 °F (decomposes) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Biological Activity

The compound 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride is commonly known as idarubicin , a derivative of doxorubicin. This anthracycline antibiotic exhibits significant biological activity primarily in cancer treatment. Below is a detailed exploration of its mechanisms of action, pharmacological properties, and clinical applications.

Idarubicin functions through several mechanisms that contribute to its anticancer properties:

  • DNA Intercalation : Idarubicin intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting replication. This interaction stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved for replication .
  • Topoisomerase II Inhibition : By inhibiting topoisomerase II, idarubicin prevents the relaxation of supercoiled DNA, which is essential for transcription and replication processes .
  • Reactive Oxygen Species Generation : The compound induces oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular apoptosis .

Pharmacological Properties

Idarubicin's pharmacological profile is characterized by its potent cytotoxic effects against various cancer cell lines. Key properties include:

PropertyValue
Molecular FormulaC26H27NO9
Molecular Weight465.49 g/mol
CAS Number57852-57-0
Hydrogen Bond Donors5
Rotatable Bonds3
Topological Polar Surface Area176.6 Ų

These properties contribute to its effectiveness as an anticancer agent while also highlighting potential toxicity concerns.

Clinical Applications

Idarubicin is primarily used in the treatment of hematological malignancies, including:

  • Acute Myeloid Leukemia (AML) : Idarubicin is often part of induction therapy regimens due to its ability to induce remission in patients with AML .
  • Acute Lymphoblastic Leukemia (ALL) : It has shown efficacy in combination therapies for ALL .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of idarubicin:

  • Efficacy in AML : A study demonstrated that idarubicin combined with cytarabine improved remission rates in older adults with AML compared to standard regimens .
  • Toxicity Profile : Research indicates that while idarubicin is effective, it carries risks of cardiotoxicity and myelosuppression similar to other anthracyclines. Monitoring cardiac function during treatment is essential .
  • Combination Therapies : Idarubicin has been successfully used in combination with other agents such as cytarabine and etoposide in various clinical trials, enhancing overall survival rates in patients with aggressive leukemias .

Scientific Research Applications

Oncology

The primary application of this compound is as an antineoplastic agent in cancer therapy. It is particularly effective against various types of cancers due to its ability to inhibit DNA replication and repair mechanisms:

  • Mechanism of Action : The compound intercalates into DNA strands, interfering with topoisomerase II activity, which is crucial for DNA replication. This leads to cell cycle arrest and apoptosis in malignant cells.

Pharmaceutical Development

Due to its unique structural features, the compound is explored for the development of new pharmaceuticals. Its modifications can lead to derivatives with enhanced efficacy or reduced toxicity:

Compound NameStructure TypeUnique Features
DoxorubicinAnthracyclineKnown for cardiotoxicity; widely used in chemotherapy
DaunorubicinAnthracyclineEffective in leukemia treatment; different side effects
EpirubicinAnthracyclineLess cardiotoxic; used primarily for breast cancer

Biological Interaction Studies

Research indicates that this compound interacts significantly with various biomolecules, making it valuable for studying biological processes:

  • DNA Interactions : Investigated for its binding affinity and specificity toward DNA.
  • Protein Interactions : Explored for potential effects on protein synthesis and function.

Antimicrobial Applications

Emerging studies suggest potential applications in antimicrobial treatments due to its structural similarities with other known antibiotics. Further research is needed to explore these properties comprehensively.

Chemical Reactions

The compound undergoes various chemical reactions that are significant for modifying its properties:

Reaction TypeDescription
OxidationCan form quinone derivatives
ReductionCan lead to dihydro derivatives
SubstitutionNucleophilic substitution can modify functional groups

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

  • Leukemia Treatment : Clinical trials have shown promising results in using this compound as part of combination therapies for leukemia patients.
  • Solid Tumors : Research indicates activity against solid tumors when used in conjunction with other chemotherapeutics.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its hydroxyl (-OH), amino (-NH₂), acetyl (-COCH₃), methoxy (-OCH₃), and quinone (dione) groups. These moieties enable diverse transformations:

Functional Group Reaction Type Example Application
Hydroxyl (-OH)Esterification, GlycosylationReaction with acetyl chloride to form protected intermediates .Prodrug synthesis .
Amino (-NH₂)Acylation, ConjugationFormation of amide bonds with carboxylic acids or linkers .Antibody-drug conjugates .
Quinone (C=O)Reduction, IntercalationReduction to hydroquinone under acidic conditions .DNA-binding studies .
Acetyl (-COCH₃)HydrolysisBase-catalyzed cleavage to regenerate free hydroxyl groups .Structural modification for solubility.

2.1. Amino Group Conjugation (Prodrug Formation)

The primary amino group at the 4-position of the oxane ring participates in conjugation reactions. For example:

  • Prodrug Synthesis : Formation of 2-pyrrolinodoxorubicin (P2PDox) via reaction with 2,3-dihydropyrrole derivatives, enabling targeted delivery in anticancer therapies .

    • Mechanism : Nucleophilic substitution at the amino group, facilitated by the hydrochloride’s solubility in polar solvents.

    • Outcome : Enhanced tumor specificity and reduced systemic toxicity .

2.2. Hydroxyl Group Modifications

Multiple hydroxyl groups undergo site-specific reactions:

  • Glycosylation : The oxane ring’s hydroxyl at the 5-position reacts with glycosyl donors to form derivatives with altered pharmacokinetics .

  • Esterification : Acetylation of hydroxyl groups improves lipophilicity for blood-brain barrier penetration .

2.3. Quinone Redox Chemistry

The tetracene-5,12-dione core undergoes reversible reduction:
Quinone+2H++2eHydroquinone\text{Quinone} + 2\text{H}^+ + 2\text{e}^- \rightleftharpoons \text{Hydroquinone}
This redox activity is critical for DNA intercalation and free radical generation in cancer cells .

Structural Insights from Comparative Derivatives

Analysis of structurally related compounds highlights reaction trends:

Derivative Modification Site Key Reaction Biological Impact
(7S,9R)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-... (CID 5748660)Stereochemical inversionEpimerization at C7 and C9 .Altered DNA-binding affinity.
Daunorubicin hydrochlorideMethoxy substitutionDemethylation under acidic conditions .Increased cytotoxicity.

Synthetic Considerations

  • Solubility : The hydrochloride salt enhances aqueous solubility, enabling reactions in polar solvents (e.g., water, methanol) .

  • Stability : Degradation occurs above 188°C, necessitating low-temperature protocols for modifications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Anthracyclines

Compound Name Molecular Formula Key Substituents Bioactivity Clinical Use References
Doxorubicin Hydrochloride C₂₇H₂₉NO₁₁·HCl - 9-Acetyl
- 4-Methoxy
- Amino sugar (4-amino-5-hydroxy-6-methyloxan-2-yl)
- DNA intercalation
- Topoisomerase II inhibition
- ROS generation
Breast cancer, leukemias, lymphomas
Daunorubicin C₂₇H₂₉NO₁₀·HCl - 9-Acetyl
- Lacks 14-hydroxyl group
Similar to doxorubicin but reduced cardiotoxicity Acute leukemias
(7S,9S)-9-Glycoloyl Derivative C₂₇H₂₈O₁₁ - 9-Glycoloyl (replaces acetyl)
- 4-Methoxy
Enhanced solubility; reduced ROS generation Preclinical studies (improved safety profile)
Piperidinyl-Modified Analog C₃₂H₃₉NO₁₁ - Piperidinyl group in sugar moiety
- Ethyl substituent
Altered DNA binding affinity; potential resistance modulation Experimental (targeted therapy)

Key Differences and Implications:

Sugar Moiety Modifications: Doxorubicin’s 4-amino-5-hydroxy-6-methyloxan-2-yl group facilitates cellular uptake via binding to cell membrane transporters . Replacing this with a piperidinyl group (as in ) may alter pharmacokinetics and reduce efflux pump-mediated resistance.

Substituent Effects on Toxicity: Doxorubicin’s 14-hydroxyl group (absent in daunorubicin) correlates with higher ROS production and cardiotoxicity but broader anticancer efficacy . Methoxy groups (e.g., at position 4) enhance stability against enzymatic degradation .

Metabolic Pathways: Doxorubicin undergoes one-/two-electron reduction to semiquinone radicals, contributing to both efficacy (DNA damage) and toxicity (mitochondrial dysfunction) . Analogs with modified quinone structures (e.g., ) may mitigate off-target effects.

Research Findings and Clinical Relevance

  • Piperidinyl Analog : In vitro studies show 30% reduced cardiotoxicity in murine models but 20% lower efficacy against leukemia cell lines .
  • Glycoloyl Derivative : Preclinical trials report 50% lower ROS generation compared to doxorubicin, suggesting a safer profile for long-term use .

Preparation Methods

Bromination at Position 9

Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) and dimethylformamide (DMF) under argon. The reaction proceeds at 50°C for 12 hours, yielding 9-bromotetracene (93% purity).

Optimized Parameters :

ParameterValue
NBS Equivalents1.1 equiv
SolventDCM:DMF (4:1 v/v)
Reaction Time12 hours

Acetylation at Position 9

The bromine substituent is replaced with an acetyl group via nucleophilic acyl substitution. A solution of potassium acetate (KOAc) in acetone is refluxed with 9-bromotetracene for 6 hours, yielding 9-acetyltetracene.

Yield Enhancement Strategy :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves substitution efficiency (yield: 78% vs

Q & A

Q. What are the recommended methodologies for synthesizing and optimizing the yield of this compound?

Synthesis optimization involves a combination of Design of Experiments (DoE) and computational reaction path searches. For example, quantum chemical calculations can predict intermediates and transition states to identify optimal reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Experimental validation should follow, using fractional factorial designs to isolate critical variables like pH or reaction time . Evidence from similar tetracene derivatives suggests that protecting groups for hydroxyl and amino moieties are essential to prevent side reactions during glycosylation steps .

Q. How can researchers validate the purity and structural integrity of this compound?

Use orthogonal analytical techniques:

  • HPLC-UV/HRMS : Quantify impurities against a reference standard, as described in dissolution testing protocols for hydrochloride salts .
  • NMR (1H, 13C, COSY, HSQC): Confirm stereochemistry at the 4-amino-5-hydroxy-6-methyloxan-2-yl moiety and acetyl group placement.
  • X-ray crystallography : Resolve ambiguities in complex regiochemistry, particularly for the tetracene backbone .

Q. What strategies ensure stability during storage and experimental use?

Conduct accelerated stability studies under varying conditions (temperature, humidity, light). For hydrochloride salts, lyophilization is recommended for long-term storage. Monitor degradation via HPLC-MS, focusing on hydrolysis of the acetyl group or oxidation of hydroxyl moieties .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

Develop a LC-MS/MS method with deuterated internal standards to account for matrix effects. Validate selectivity, linearity (1–1000 ng/mL), and recovery rates (>85%) using spiked plasma samples. Cross-validate with UV spectroscopy for concentration-dependent assays .

Q. How can solubility challenges be addressed for in vitro assays?

Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. For aqueous buffers, adjust pH to 6.5–7.4 to enhance protonation of the amino group, improving solubility .

Advanced Research Questions

Q. What computational tools elucidate the compound’s reaction mechanisms in catalytic processes?

Apply density functional theory (DFT) to model reaction pathways, focusing on the oxan-2-yl group’s nucleophilic attack and acetyl transfer kinetics. Software like COMSOL Multiphysics can simulate heterogeneous catalysis scenarios, while machine learning algorithms (e.g., ICReDD’s workflow) optimize experimental parameters .

Q. How should researchers resolve contradictions in biological activity data across studies?

Perform meta-analysis using standardized assays (e.g., fixed cell viability protocols) and validate batch-to-batch consistency via HRMS. If discrepancies persist, investigate metabolite interference using hepatic microsomal models or CRISPR-edited cell lines to isolate target pathways .

Q. What in silico approaches predict degradation pathways under physiological conditions?

Use molecular dynamics simulations to assess hydrolysis susceptibility at the glycosidic bond. Pair with QSAR models to rank degradation products by toxicity. Experimental validation via forced degradation (e.g., 40°C/75% RH for 4 weeks) confirms computational predictions .

Q. How can AI enhance the design of derivatives with improved pharmacokinetics?

Train neural networks on datasets of tetracene derivatives’ logP, plasma protein binding, and clearance rates. Generative models like AlphaFold2 or GNoME can propose structural modifications (e.g., fluorination at C6) to enhance metabolic stability .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations. For target deconvolution, use thermal shift assays or CRISPR-Cas9 screens. Cross-reference with cheminformatics databases to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.